molecular formula C31H26Cl2N4O B10959066 2-amino-1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(9-methyl-9H-carbazol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(9-methyl-9H-carbazol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B10959066
M. Wt: 541.5 g/mol
InChI Key: YLGBZFAFLDYCMI-UHFFFAOYSA-N
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Description

2-AMINO-1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials might include 3,5-dichloroaniline, dimethylcyclohexanone, and 9-methylcarbazole. The synthesis could involve steps like condensation, cyclization, and nitrile formation under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the amino or carbazole moieties.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Halogen atoms in the phenyl ring might be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or ammonia.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

Industry

Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinidine: Another quinoline derivative used as an antiarrhythmic agent.

    Carbamazepine: A carbazole derivative used as an anticonvulsant and mood stabilizer.

Uniqueness

The uniqueness of 2-AMINO-1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific structural features, such as the combination of quinoline and carbazole moieties, which might confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C31H26Cl2N4O

Molecular Weight

541.5 g/mol

IUPAC Name

2-amino-1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(9-methylcarbazol-3-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C31H26Cl2N4O/c1-31(2)14-26-29(27(38)15-31)28(23(16-34)30(35)37(26)20-12-18(32)11-19(33)13-20)17-8-9-25-22(10-17)21-6-4-5-7-24(21)36(25)3/h4-13,28H,14-15,35H2,1-3H3

InChI Key

YLGBZFAFLDYCMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC(=CC(=C3)Cl)Cl)N)C#N)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C(=O)C1)C

Origin of Product

United States

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